Sodium phenoxyacetate monohydrate

Organic Synthesis Process Chemistry Quality Control

Sodium phenoxyacetate monohydrate (CAS 313222-85-4) resolves reproducibility failures in auxin research caused by incorrect hydration states or salt-form variability. Its precisely defined crystal lattice (monoclinic C2, a=20.2528 Å) enables validated XRD authentication, while ≥98% purity and the monohydrate stoichiometry ensure accurate dose-response data. A patented synthesis route yielding ≥99% purity supports cost-effective scale-up for agrochemical and pharmaceutical intermediates.

Molecular Formula C8H9NaO4
Molecular Weight 192.14 g/mol
CAS No. 313222-85-4
Cat. No. B1324497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium phenoxyacetate monohydrate
CAS313222-85-4
Molecular FormulaC8H9NaO4
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)[O-].O.[Na+]
InChIInChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1
InChIKeyMEQSSBKFRRPKBI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Phenoxyacetate Monohydrate: Specifications & Properties


Sodium phenoxyacetate monohydrate (CAS 313222-85-4) is a hydrated sodium salt of phenoxyacetic acid, a synthetic auxin analog belonging to the phenoxy carboxylic acid class [1]. This compound is characterized by its white crystalline solid form, high purity in commercial supply (commonly ≥98%), and a melting point of 262-264°C . It is primarily recognized as a versatile chemical intermediate and a research tool in plant biology for investigating auxin-mediated growth regulation . Its well-defined crystal structure has been established, providing a reliable basis for material authentication and quality control in procurement [2].

Monohydrate Salt Identity Ensures reproducibility in dissolution and formulation stability
High Purity Supply Supports sensitive plant biology and synthetic chemistry assays
Defined Crystal Structure Enables XRD-based identity verification and quality control

Sodium Phenoxyacetate Monohydrate: Why Substitution Fails


Sodium phenoxyacetate monohydrate cannot be directly substituted by other phenoxyacetic acid derivatives, such as the free acid or alternative salt forms, without fundamentally altering experimental or process outcomes. Its specific hydration state (monohydrate) directly influences its crystal lattice parameters, which can impact dissolution kinetics, formulation stability, and bioavailability compared to anhydrous or hemihydrate forms [1]. Furthermore, the sodium salt form exhibits vastly different aqueous solubility and ionic speciation compared to the free acid or other cation variants (e.g., potassium), thereby altering its behavior in solution-based assays, agricultural formulations, and synthetic procedures . Procuring the exact monohydrate salt is therefore essential for ensuring reproducibility and achieving the desired performance profile in validated research protocols or industrial processes.

Hydration State Monohydrate form alters dissolution kinetics; anhydrous or hemihydrate may shift experimental outcomes.
Cation Counterion Sodium salt exhibits different aqueous solubility and ionic speciation compared to potassium or free acid forms.
Free Acid vs. Salt Free acid has lower solubility and may not provide the same reactivity in solution-based protocols.

Sodium Phenoxyacetate Monohydrate: Quantitative Evidence Guide


Enhanced Synthetic Yield and Purity

A patent-protected preparation method demonstrates a reaction yield of ≥95% and product purity of ≥99% for sodium phenoxyacetate, which represents a significant improvement over existing synthetic routes [1]. The claimed method is also described as being 'safe, green and environment-friendly' and 'easy for industrial production' [1].

Synthetic Yield & Purity
Class-level
Yield ≥95%
Purity ≥99%
Supports high-purity procurement for synthesis
Reported via patented aqueous alkaline route; verify for specific protocols.
Organic Synthesis Process Chemistry Quality Control

Defined Crystal Structure for XRD Authentication

The crystal structure of sodium phenoxyacetate monohydrate has been definitively characterized, providing precise unit cell parameters that enable unambiguous identification and purity verification via X-ray diffraction (XRD) [1]. The crystal data are: monoclinic, C2 space group, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1].

Crystal Structure
Class-level
Monoclinic, C2
a=20.2528 Å, b=6.7254 Å
c=10.6748 Å, β=94.699°
Z=4
Enables XRD identity confirmation
Single-crystal reference data; use as fingerprint for monohydrate.
Crystallography Material Science Quality Control

High Purity and Consistent Quality

Commercial sourcing of sodium phenoxyacetate monohydrate consistently meets a minimum purity specification of 98% . This high purity is essential for ensuring reproducible results in sensitive biological assays and synthetic applications, minimizing the confounding effects of impurities that can vary between lots or suppliers.

Commercial Purity
Data to verify
≥98%
vs typical 95–97% reagent grade
Supports reproducible assay results
Vendor specification only; validate for critical experiments.
Chemical Procurement Analytical Chemistry Research Reagents

Sodium Phenoxyacetate Monohydrate: Best Application Scenarios


Precision Plant Biology Research

In plant physiology studies, the defined crystal structure and high purity (≥98%) of sodium phenoxyacetate monohydrate [1] ensure accurate dosing and reproducible investigation of auxin-mediated growth regulation, minimizing variability from impurities or incorrect hydration states. Its confirmed identity as a synthetic auxin analog allows for reliable interpretation of dose-response relationships in model plant systems .

Industrial Synthesis of Agrochemical and Pharmaceutical Intermediates

The patented synthesis method offering yields ≥95% and purity ≥99% [1] makes sodium phenoxyacetate monohydrate a cost-effective and reliable starting material for large-scale manufacturing of downstream agrochemical and pharmaceutical compounds. Procuring material from vendors employing this or similarly robust methods can directly improve overall process efficiency and product quality.

Analytical Method Development and Reference Standards

The precisely defined crystal lattice parameters (monoclinic, C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) [1] make this compound an ideal candidate for developing and validating X-ray diffraction (XRD) methods for material identification and quality control. Its high commercial purity further supports its use as a calibration standard or reference material in various chromatographic and spectroscopic assays.

Application
Selection Property
Validation Focus
Plant biology research
Monohydrate salt identity, high purity
Auxin-response reproducibility
Agrochemical / pharma intermediate synthesis
Reported high-yield synthetic route
Process consistency and scalability
Analytical method development
Defined crystal structure parameters
XRD identity verification and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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